molecular formula C16H17ClN2O2S2 B2615443 N-(2,4-dimethoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride CAS No. 2034556-44-8

N-(2,4-dimethoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride

Cat. No.: B2615443
CAS No.: 2034556-44-8
M. Wt: 368.89
InChI Key: JLWNVWBTNXPBIY-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Substitution Reactions:

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with a thiazole ring structure, such as thiamine (vitamin B1) or sulfathiazole.

    Phenylthiazoles: Compounds with a phenyl group attached to the thiazole ring, such as 2-phenylthiazole.

    Methoxyphenyl Compounds: Compounds with methoxy groups attached to a phenyl ring, such as 2,4-dimethoxyphenylamine.

Uniqueness

N-(2,4-dimethoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride is unique due to the specific combination of functional groups and the presence of both a thiazole ring and a thiophene ring. This unique structure may confer specific biological activities or chemical reactivity that distinguishes it from other similar compounds.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-(thiophen-3-ylmethyl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S2.ClH/c1-19-13-3-4-14(15(8-13)20-2)18-16-17-12(10-22-16)7-11-5-6-21-9-11;/h3-6,8-10H,7H2,1-2H3,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWNVWBTNXPBIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=NC(=CS2)CC3=CSC=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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